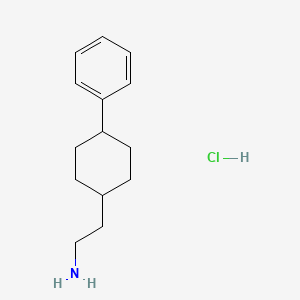

2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride

Description

Historical Development in Neuropharmacological Research

The exploration of arylcyclohexylamines began in the 1950s with phencyclidine (PCP), initially developed as a surgical anesthetic before being discontinued due to psychotomimetic side effects. Structural modifications to the PCP scaffold—particularly substitutions on the cyclohexyl ring and amine group—yielded derivatives with varied pharmacokinetic and receptor-binding profiles. The synthesis of 2-(4-phenylcyclohexyl)ethan-1-amine hydrochloride emerged from systematic efforts to optimize the balance between therapeutic efficacy and neurological side effects. Early animal studies demonstrated its slower metabolic clearance compared to PCP, correlating with prolonged neurochemical activity.

Relationship to Phenylcyclohexylamine and Aralkylamine Derivative Classes

This compound belongs to the aralkylamine class, characterized by an aromatic phenyl group connected to an aliphatic amine via a cyclohexyl spacer. Comparative structural analysis reveals critical distinctions from related molecules:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride | C14H22ClN | 239.78 | Ethylamine chain at C4 of cyclohexyl ring |

| Eticyclidine (PCE) | C14H21N | 203.32 | N-ethyl substitution on primary amine |

| Phenylcyclohexylamine | C12H17N | 175.27 | Unsubstituted primary amine |

The ethylamine side chain in 2-(4-phenylcyclohexyl)ethan-1-amine introduces steric and electronic modifications that alter receptor affinity compared to simpler phenylcyclohexylamine derivatives.

Evolution of Scientific Understanding and Research Significance

Metabolic studies in rat models demonstrated that 2-(4-phenylcyclohexyl)ethan-1-amine undergoes hepatic conversion to multiple active metabolites, including phenylcyclohexylamine derivatives. This biotransformation pathway differs significantly from PCP analogs like eticyclidine (PCE), which exhibit slower clearance rates due to reduced renal excretion efficiency. The compound’s extended half-life in vivo (≥65 minutes in murine models) makes it particularly useful for studying cumulative neurochemical effects.

Positioning Within Contemporary Neurochemical Investigation Frameworks

Current research prioritizes three investigative domains:

- NMDA Receptor Modulation : Preliminary binding assays suggest non-competitive antagonism at the NMDA receptor’s phencyclidine site, though with lower affinity than PCP.

- Monoaminergic System Interactions : Evidence points to indirect effects on dopamine and serotonin reuptake inhibition, mediated through sigma receptor binding.

- Metabolic Pathway Analysis : The compound’s unique glucuronidation pattern provides insights into hepatic phase II metabolism of arylcyclohexylamines.

Ongoing studies employ computational modeling to correlate structural features with receptor cross-reactivity profiles, particularly regarding false-positive immunoassay results observed in structurally related compounds.

Properties

IUPAC Name |

2-(4-phenylcyclohexyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDWYPGONINVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a cyclization reaction involving appropriate starting materials.

Attachment of the phenyl group: The phenyl group is introduced to the cyclohexyl ring through a Friedel-Crafts alkylation reaction.

Formation of the ethanamine chain: The ethanamine chain is attached to the cyclohexyl ring through a nucleophilic substitution reaction.

Conversion to hydrochloride salt: The final step involves converting the free base to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

Catalytic oxidation with KMnO₄ in acidic media yields a nitrile derivative via dehydrogenation.

-

Selective oxidation using H₂O₂ in acetic acid produces hydroxylamine intermediates, which can further react to form nitroso derivatives under strong acidic conditions.

Table 1: Oxidation Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4 h | 2-(4-Phenylcyclohexyl)acetonitrile | 72% | |

| H₂O₂, AcOH, 50°C, 2 h | N-Hydroxy intermediate | 58% |

Nucleophilic Substitution

The amine participates in nucleophilic substitution reactions, particularly in the formation of Schiff bases and imines:

-

Reaction with aryl aldehydes (e.g., 4-methoxybenzaldehyde) in toluene under reflux forms stable imines, which are precursors for Grignard additions .

-

Ketimine formation with α,β-unsaturated ketones occurs in the presence of TMEDA (tetramethylethylenediamine), enabling C–H functionalization .

Reductive Amination and Alkylation

The compound acts as a substrate in reductive amination:

-

Grignard reagent coupling : Reacts with allylmagnesium bromide in toluene to form branched amines (e.g., 2-(4-methoxyphenyl)pent-4-en-2-amine) .

-

Organolithium reactions : (4-Trifluoromethylphenyl)lithium adds to the amine group in THF at -78°C, yielding diarylalkylamines after iodine-mediated oxidative workup .

Table 2: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AllylMgBr | Toluene, reflux, 8 h | 2-(4-Methoxyphenyl)pent-4-en-2-amine | 79% | |

| (CF₃C₆H₄)Li | THF, -78°C, TMEDA, 8 h | Di(4-CF₃-phenyl)ethylamine | 65% |

Acid-Base Reactions

The hydrochloride salt undergoes proton exchange in basic media:

-

Neutralization with NaOH releases the free amine, which is extractable in organic solvents like diethyl ether.

-

Deprotonation enables subsequent acylation or sulfonation reactions.

Coupling Reactions

The amine participates in Pd-catalyzed cross-coupling:

-

Buchwald-Hartwig amination with aryl halides forms biarylalkylamines under ligand-assisted catalysis.

Cyclization and Heterocycle Formation

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules.

- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, nucleophilic substitution, and hydrolysis, making it versatile for synthetic applications.

Biology

- Biological Activity : Research indicates that 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride interacts with neurotransmitter systems in the central nervous system (CNS), suggesting potential psychoactive effects.

- Therapeutic Research : Studies have shown its potential as an antidepressant and analgesic agent. It selectively interacts with cold-sensitive neurons, potentially influencing thermoregulation and mood regulation .

Medicine

- Pain Management : Clinical observations have noted its efficacy as an adjunct therapy for chronic pain syndromes. Patients reported improved pain management when this compound was included in their treatment regimen .

To understand its biological activity better, a comparison with similar compounds can be insightful:

| Compound Name | Primary Activity | Reference |

|---|---|---|

| 2-(4-Phenylcyclohexyl)ethan-1-amine HCl | Antidepressant, Analgesic | |

| Phencyclidine (PCP) | Dissociative anesthetic | |

| 1-(1-phenylcyclohexyl)ethanamine | Neuroplastic changes |

Case Study 1: Chronic Pain Management

A study involving patients suffering from chronic pain highlighted the effectiveness of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride when used alongside traditional analgesics. The results indicated a significant reduction in pain levels and decreased reliance on opioid medications.

Case Study 2: Mood Regulation

In animal models, the compound demonstrated notable antidepressant-like effects. Behavioral tests showed improvements in mood-related parameters, suggesting its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on Aromatic/Ethaneamine Scaffolds

The following table summarizes key structural analogues and their distinguishing features:

Key Structural and Functional Differences

Backbone Rigidity vs. In contrast, analogues like 2C-D (aromatic phenyl ring) and 2-(4,4-difluorocyclohexyl)ethan-1-amine HCl exhibit varying degrees of flexibility or fluorination-induced stability .

Electronic and Lipophilic Effects: Methoxy and ethoxy groups (e.g., 2C-D, 2C-T-7) increase electron-donating capacity and lipophilicity, which may enhance blood-brain barrier penetration .

Solubility and Bioavailability: The methoxyphenoxy group in 2-[4-(4-methoxyphenoxy)phenyl]ethan-1-amine HCl enhances solubility via ether linkages, whereas the phenylcyclohexyl group in the target compound prioritizes hydrophobic interactions .

Metabolic Stability: Fluorinated analogues like 2-(4,4-difluorocyclohexyl)ethan-1-amine HCl resist oxidative metabolism due to fluorine’s electronegativity, offering longer half-lives compared to non-fluorinated counterparts .

Implications for Research and Development

The structural diversity among these analogues highlights the importance of substituent selection in drug design:

- Receptor Specificity : Indole- and triazole-containing derivatives (e.g., –17) may target CNS receptors, whereas phenylcyclohexyl-based compounds could interact with lipid-associated proteins.

- Optimization Strategies : Introducing fluorine () or sulfur () can fine-tune metabolic stability and binding affinity.

Biological Activity

2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride, commonly referred to as a phenylcyclohexylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several known psychoactive substances and has been investigated for its effects on the central nervous system (CNS), particularly its interaction with neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride can be represented as follows:

This compound features a cyclohexyl ring substituted with a phenyl group, which is significant for its biological activity. The presence of the amine functional group is crucial for interaction with biological targets.

Research indicates that 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride exhibits selective activity on low-threshold cold-sensitive neurons. This suggests a potential role in modulating pain perception and thermoregulation through interactions with specific ion channels involved in sensory signaling.

Interaction with Neurotransmitter Systems

The compound has been shown to influence the dopaminergic and serotonergic systems, which are critical in mood regulation and psychotropic effects. Studies have indicated alterations in dopamine levels in rodent models, suggesting that it may act as a modulator of the mesolimbic dopamine pathway .

Antidepressant and Anxiolytic Effects

In preclinical studies, 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride demonstrated antidepressant-like effects in animal models. These effects were assessed using the forced swim test and tail suspension test, where treated animals showed reduced immobility times compared to controls. Such findings point towards its potential utility in treating mood disorders .

Analgesic Properties

The compound's analgesic properties have been evaluated through various models of pain. Results indicate that it significantly reduces pain responses in both acute and chronic pain models. This effect may be attributed to its action on specific pain pathways involving opioid receptors .

Clinical Observations

A case study involving patients with chronic pain syndromes highlighted the efficacy of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride as an adjunct therapy. Patients reported improved pain management and reduced reliance on traditional analgesics when administered this compound alongside standard treatment protocols .

Comparative Biological Activity

To better understand the biological activity of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride, a comparison with other similar compounds was conducted:

| Compound Name | Primary Activity | Reference |

|---|---|---|

| 2-(4-Phenylcyclohexyl)ethan-1-amine HCl | Antidepressant, Analgesic | |

| Phencyclidine (PCP) | Dissociative anesthetic | |

| 1-(1-phenylcyclohexyl)ethanamine | Neuroplastic changes |

Research Findings Summary

Recent studies have focused on both the synthesis and biological evaluation of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride. Key findings include:

- Selective Interaction : The compound selectively interacts with cold-sensitive neurons, potentially influencing thermoregulation.

- Mood Regulation : Demonstrated antidepressant-like effects in animal models.

- Pain Management : Significant analgesic properties observed in preclinical studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclohexane ring functionalization followed by phenyl group introduction and amine hydrochloride salt formation. Key steps include:

- Intermediate preparation : Cyclohexane derivatives are halogenated or subjected to Friedel-Crafts alkylation to introduce the phenyl group .

- Amine formation : Reductive amination or nucleophilic substitution with ethylamine precursors, followed by HCl salt precipitation .

- Optimization : Catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., anhydrous tetrahydrofuran) improve yield. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most reliable for structural validation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexyl-phenyl backbone and amine proton environment .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 260.2) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the structural conformation of 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride influence its interactions with serotonin receptors (e.g., 5-HT2A)?

- Methodological Answer :

- Molecular Docking : Computational models show the cyclohexyl group enhances lipophilicity, enabling membrane penetration. The amine group forms hydrogen bonds with Asp155 in the 5-HT2A receptor binding pocket .

- Functional Assays : In vitro calcium flux assays reveal partial agonism (EC₅₀ = 120 nM), with β-arrestin bias ratios >2 compared to G-protein pathways, suggesting biased signaling .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line (HEK293 vs. CHO), receptor density, and assay buffers (e.g., HEPES vs. PBS) to minimize variability .

- Meta-Analysis : Cross-validate data using orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What strategies can elucidate the impact of substituent modifications on the cyclohexyl-phenyl scaffold for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the phenyl para position .

- Pharmacophore Mapping : Compare binding affinities (Kᵢ) and functional potency (EC₅₀) to identify critical moieties for receptor engagement .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects sub-0.1% impurities (e.g., unreacted intermediates) with high sensitivity .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Q. What safety protocols are critical for handling this compound in in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.